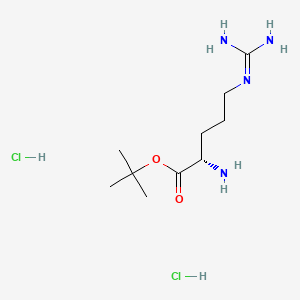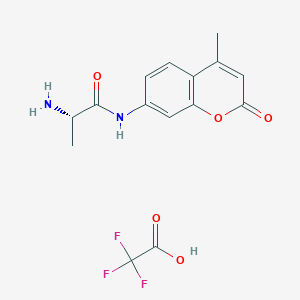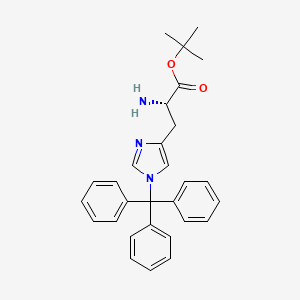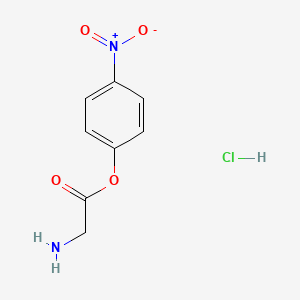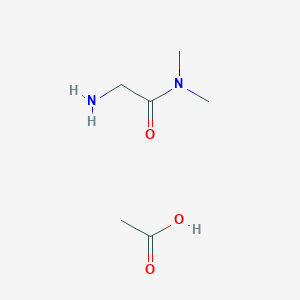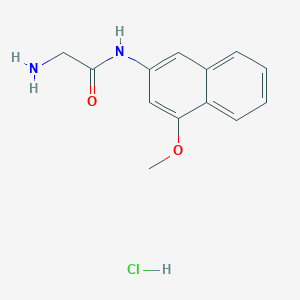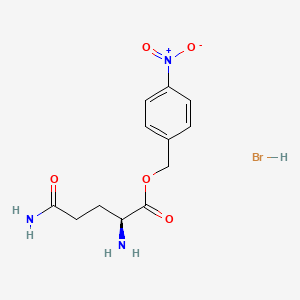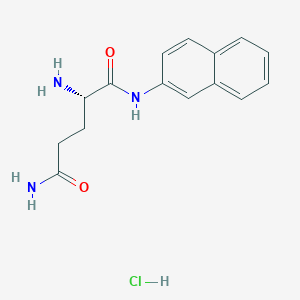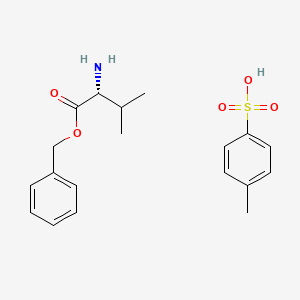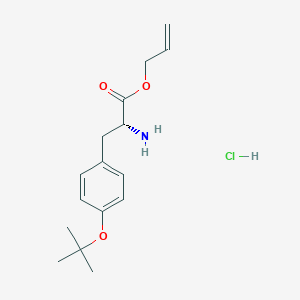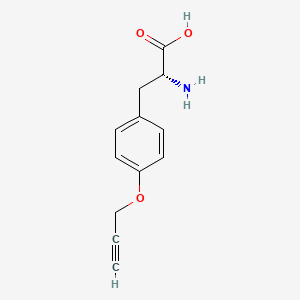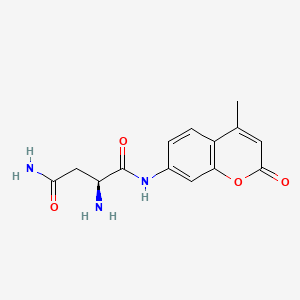
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of similar compounds has been described . For example, the (4-methyl-2-oxochromen-7-yl) (2S)-2-ethylhexanoate molecule contains a total of 45 bond(s). There are 23 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the (4-methyl-2-oxo-2H-chromen-7-yl) (2S)-2-ethylhexanoate molecule has a molecular formula of C22H35N2O6P, an average mass of 454.497 Da, and a monoisotopic mass of 454.223267 Da .Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
Research on branched chain aldehydes, which include compounds structurally related to "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide," highlights their importance as flavor compounds in food products. These compounds, derived from amino acids, significantly influence the sensory qualities of both fermented and non-fermented food products. Understanding the metabolic pathways of these aldehydes can help in controlling their formation to achieve desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Sulforaphane's Health Benefits
Sulforaphane, a compound with a different but relevant biochemical profile, showcases the potential of naturally derived compounds in offering health benefits. It exhibits antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. These findings suggest the wide-ranging biological activities and therapeutic potentials of bioactive compounds, potentially including "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" (Kim & Park, 2016).
Acetoin in Biotechnology
Acetoin's role as a flavor and fragrance compound, and its classification as a promising bio-based platform chemical, demonstrates the economic and scientific interest in such compounds for various applications, including food, cosmetics, and bioengineering. This highlights the broader implications of researching compounds like "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" for their potential utility across multiple industries (Xiao & Lu, 2014).
FTY720 in Cancer Therapy
The study of FTY720, a potent immunosuppressant with antitumor efficacy, underscores the therapeutic potential of chemical compounds in treating diseases. While structurally and functionally different, this research illustrates the importance of understanding molecular mechanisms and therapeutic applications of complex molecules, which could extend to compounds like "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" (Zhang et al., 2013).
NMDA Receptors and Synaptic Function
Research into the trafficking of NMDA receptors and their role in synaptic function reveals the intricate mechanisms of neurotransmission and neurological disorders. This research area highlights the potential for compounds that modulate neurotransmitter receptors or are involved in signaling pathways, which could include analogs or derivatives of "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" in therapeutic applications (Horak et al., 2014).
Propiedades
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDQPBLEUGZCSJ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

